Dodecyl methacrylate

Beschreibung

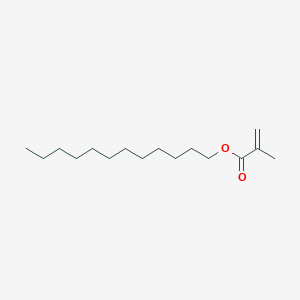

Structure

3D Structure

Eigenschaften

IUPAC Name |

dodecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h2,4-14H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSCBRSQMRDRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25719-52-2 | |

| Record name | Poly(lauryl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25719-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4027103 | |

| Record name | Dodecyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [CAMEO] Clear colorless liquid; [MSDSonline] | |

| Record name | n-Dodecyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

142 °C @ 4 mm Hg | |

| Record name | N-DODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

132 °C (Cleveland open cup), 126 °C (closed cup) | |

| Record name | N-DODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water | |

| Record name | N-DODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.868 @ 20 °C, The commercial material is a mixture containing both lower and higher fatty derivatives; boiling range: 272-344 °C; bulk density: 0.868 g/ml | |

| Record name | N-DODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00118 [mmHg], 0.0012 mm Hg @ 25 °C /Estimated/ | |

| Record name | n-Dodecyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-DODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

142-90-5 | |

| Record name | Lauryl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dodecyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAURYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6L83074BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-DODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-20 °C, Molecular weight: 262; melting point: -22 °C; /Made from a mixture of higher alcohols, predominately C-12/ | |

| Record name | N-DODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

dodecyl methacrylate CAS number and properties

An In-depth Technical Guide to Dodecyl Methacrylate for Researchers and Drug Development Professionals

Introduction

Dodecyl methacrylate (DDMA), also known as lauryl methacrylate, is an organic compound classified as an ester of methacrylic acid and dodecanol. Its CAS (Chemical Abstracts Service) Registry Number is 142-90-5 [1][2][3][4][5]. This monomer is of significant interest to researchers and scientists, particularly in the fields of polymer chemistry, materials science, and drug development, due to its ability to form polymers with specific and desirable properties. The long dodecyl (lauryl) side-chain imparts hydrophobicity, flexibility, and a low glass transition temperature to its polymers, making them suitable for a variety of specialized applications.

This guide provides a comprehensive overview of dodecyl methacrylate, including its chemical and physical properties, safety and handling information, detailed experimental protocols for its synthesis and polymerization, and its applications, with a focus on its relevance to the biomedical and pharmaceutical fields.

Chemical and Physical Properties

Dodecyl methacrylate is a colorless to pale yellow liquid characterized by a mild, ester-like odor[6]. Its key properties are summarized in the table below, providing a quantitative basis for its use in experimental and industrial settings.

| Property | Value | Reference(s) |

| CAS Number | 142-90-5 | [1][2][3][5][7] |

| Molecular Formula | C₁₆H₃₀O₂ | [1][2][4][5] |

| Molecular Weight | 254.41 g/mol | [1][2][4][5] |

| Appearance | Clear, colorless to pale yellow liquid | [6] |

| Density | 0.868 - 0.874 g/cm³ at 20-25 °C | [2][3][4][8][9] |

| Melting Point | -7 °C to -23 °C | [2][3][4][8] |

| Boiling Point | 322.7 °C at 760 mmHg 142 °C at 4 mmHg | [2][3][4][5] |

| Refractive Index (n²⁰/D) | 1.445 | [2][4][8] |

| Flash Point | 133.8 °C to >230 °F (>110 °C) | [2][4][8] |

| Water Solubility | Insoluble | [2][5][9] |

| Solubility | Miscible with most organic solvents (e.g., ethanol, acetone, chloroform) | [3][6] |

| Vapor Pressure | 0.000274 mmHg at 25 °C | [2][5] |

| LogP (Octanol/Water) | 6.45 - 6.68 | [4][5] |

Safety and Handling

Proper handling of dodecyl methacrylate is essential to ensure laboratory safety. It is classified as an irritant and an environmental hazard. Key safety information is summarized below.

| Hazard Class | Statement | Reference(s) |

| Skin Irritation | H315: Causes skin irritation. | [9][10] |

| Eye Irritation | H319: Causes serious eye irritation. | [9][10] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [9][10] |

| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects. | [9][10] |

Precautionary Measures:

-

P261: Avoid breathing mist, vapors, or spray[9].

-

P273: Avoid release to the environment[10].

-

P280: Wear protective gloves and eye protection[9].

-

P302+P352: IF ON SKIN: Wash with plenty of water. If irritation occurs, seek medical advice[9].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9][10].

Storage and Stability: Dodecyl methacrylate should be stored in a cool, dark, and well-ventilated place between 2-8°C, away from oxidizing agents[3][4][9]. It is typically supplied with an inhibitor, such as hydroquinone (HQ) or the methyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization[3][11]. Heat, light, and contaminants can initiate polymerization, which can be vigorous and exothermic[3][7].

Experimental Protocols

Synthesis of Dodecyl Methacrylate via Esterification

Dodecyl methacrylate is commonly synthesized by the esterification of methacrylic acid with dodecanol. A general laboratory-scale protocol is described below.

Materials:

-

Dodecanol (1-dodecanol)

-

Methacrylic acid

-

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)[3][12]

-

Polymerization inhibitor (e.g., hydroquinone)[12]

-

Solvent (e.g., toluene or xylene for azeotropic removal of water)[3]

-

Sodium hydroxide solution (for washing)

-

Anhydrous magnesium sulfate (for drying)

Methodology:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus connected to a reflux condenser.

-

Charging Reagents: Dodecanol, a molar excess of methacrylic acid (e.g., 1.5-2 equivalents), the acid catalyst (e.g., 0.5 mol%), the inhibitor, and the solvent are added to the flask[3][12].

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap, driving the reaction to completion. The reaction progress can be monitored by measuring the amount of water collected.

-

Work-up: After cooling, the reaction mixture is washed sequentially with a dilute sodium hydroxide solution to remove unreacted methacrylic acid and the catalyst, followed by washing with water until the pH is neutral.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The final product, dodecyl methacrylate, can be further purified by vacuum distillation.

Free-Radical Polymerization of Dodecyl Methacrylate

Poly(dodecyl methacrylate) (PDDMA) can be synthesized via free-radical polymerization. The properties of the resulting polymer (e.g., molecular weight) can be tuned by adjusting reaction conditions.

Materials:

-

Dodecyl methacrylate monomer (inhibitor removed prior to use)

-

Free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))[12][13]

-

Solvent (e.g., toluene, xylene, or bulk polymerization)[12][13]

-

Precipitating solvent (e.g., methanol)[13]

Methodology:

-

Inhibitor Removal: The inhibitor (MEHQ) is removed from the commercial monomer by passing it through a column of activated basic alumina or a dedicated inhibitor-removal column[11].

-

Reaction Setup: The reaction is conducted in a flask equipped with a condenser, magnetic stirrer, and a nitrogen or argon inlet to maintain an inert atmosphere.

-

Polymerization: The purified monomer, solvent (if not bulk), and initiator are added to the flask. The solution is purged with an inert gas (e.g., nitrogen) for 15-30 minutes to remove oxygen, which can inhibit the reaction.

-

Heating: The flask is heated to a specific temperature (e.g., 70°C for AIBN, 95°C for BPO) to initiate polymerization[12][13]. The reaction is allowed to proceed for several hours.

-

Isolation: Upon completion, the solution is cooled and the polymer is isolated by precipitation in a large excess of a non-solvent, such as cold methanol, while stirring[13].

-

Drying: The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Applications in Research and Drug Development

While dodecyl methacrylate is widely used in coatings, adhesives, and lubricants to improve flexibility and hydrophobicity[6][14][15], its properties are also highly relevant to the biomedical and pharmaceutical fields. The long alkyl side-chain of PDDMA makes it a versatile component for creating soft, hydrophobic biomaterials.

Potential Applications:

-

Drug Delivery Systems: PDDMA and its copolymers can be used to formulate nanoparticles, microparticles, or micelles for the encapsulation and controlled release of hydrophobic drugs. The hydrophobic PDDMA core can effectively house lipophilic active pharmaceutical ingredients (APIs), while a hydrophilic outer shell (in a copolymer system) can provide aqueous stability.

-

Biomaterial Coatings: The hydrophobicity and low surface energy of PDDMA make it a candidate for coating medical devices to reduce biofouling or to control surface-protein interactions.

-

Tissue Engineering: Soft, flexible polymers derived from dodecyl methacrylate can be used as scaffolds in tissue engineering, where mechanical properties that mimic soft tissues are required[16].

-

Excipients: As a component of copolymers, it can act as a binder or matrix-former in solid dosage forms, modifying drug release profiles.

References

- 1. n-Dodecyl methacrylate (CAS 142-90-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. dodecyl methacrylate | 142-90-5 [chemnet.com]

- 3. Dodecyl Methacrylate | 142-90-5 [chemicalbook.com]

- 4. 142-90-5 CAS MSDS (Dodecyl Methacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Lauryl Methacrylate | C16H30O2 | CID 8906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. DODECYL METHACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. angenechemical.com [angenechemical.com]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. iosrjournals.org [iosrjournals.org]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dodecyl Methacrylate

This guide provides a comprehensive overview of the chemical structure, formula, properties, and experimental protocols related to dodecyl methacrylate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Dodecyl methacrylate, also known as lauryl methacrylate, is the ester of methacrylic acid and dodecanol.[1][2] Its chemical formula is C16H30O2.[3][4][5] The molecule consists of a long dodecyl carbon chain attached to a methacrylate group. This combination of a hydrophobic alkyl chain and a polymerizable methacrylate group makes it a versatile monomer in polymer synthesis.[6]

Key Identifiers:

-

IUPAC Name: Dodecyl 2-methylprop-2-enoate[1]

-

Synonyms: Lauryl methacrylate, Dodecyl 2-methylacrylate[1][2][6]

Physicochemical Properties

Dodecyl methacrylate is a clear, colorless to yellowish liquid at room temperature.[7] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C16H30O2 | [3][4][5] |

| Molecular Weight | 254.41 g/mol | [1][2][4] |

| Appearance | Clear colorless to yellowish liquid | [7] |

| Melting Point | -7 °C (lit.) | [4][7] |

| Boiling Point | 142 °C at 4 mmHg (lit.) | [4][7] |

| Density | 0.868 g/mL at 25 °C (lit.) | [4][7] |

| Refractive Index (n20/D) | 1.445 (lit.) | [4][7] |

| Flash Point | >230 °F | [7] |

| Vapor Pressure | 0.06 Pa at 20°C | [7] |

Experimental Protocols

Dodecyl methacrylate is commonly used in polymerization reactions to produce homopolymers and copolymers. Below are representative protocols for its polymerization.

This protocol describes a typical bulk free-radical polymerization of dodecyl methacrylate.

Materials:

-

Dodecyl methacrylate (DMA) monomer (inhibitor removed)

-

Initiator, e.g., di-tert-butyl peroxide (DTBP) or azobisisobutyronitrile (AIBN)

-

Solvent (optional, e.g., toluene for solution polymerization)

-

Reaction vessel (e.g., three-necked round flask)

-

Nitrogen gas supply

-

Heating mantle with temperature control

-

Condenser

-

Stirring apparatus

Procedure:

-

Monomer Purification: The inhibitor (e.g., 4-methoxyphenol, MEHQ) is removed from the dodecyl methacrylate monomer by passing it through a purification column.[8]

-

Initiator Addition: The desired amount of initiator (e.g., 0.5% by mass of DTBP) is added to the purified monomer.[8] The mixture is stirred at room temperature until the initiator is fully dissolved.

-

Reaction Setup: The monomer-initiator solution is charged into a reaction vessel equipped with a condenser, nitrogen inlet, and stirrer.

-

Inert Atmosphere: The system is purged with nitrogen for a period (e.g., 30 minutes) to remove oxygen, which can inhibit free-radical polymerization.

-

Polymerization: The reaction mixture is heated to the desired temperature (e.g., 70°C for AIBN or 110-190°C for DTBP) while stirring under a nitrogen atmosphere.[8][9] The reaction is allowed to proceed for a specified duration (e.g., 5 hours).[9]

-

Polymer Isolation: After the reaction, the resulting polymer can be isolated. If a solvent was used, it is removed under reduced pressure.[9] The polymer may be further purified by precipitation in a non-solvent like methanol, followed by vacuum drying.[10]

This protocol outlines the copolymerization of dodecyl methacrylate (DDMA) and methyl methacrylate (MMA) in a solution.[10]

Materials:

-

Dodecyl methacrylate (DDMA), inhibitor removed

-

Methyl methacrylate (MMA), inhibitor removed

-

Initiator, e.g., benzoyl peroxide (BPO) or 1,1-di(tert-butylperoxy)cyclohexane (BPCH)

-

Solvent: Xylene

-

Methanol (for precipitation)

Procedure:

-

Monomer Purification: Both DDMA and MMA monomers are purified to remove inhibitors, for instance, by washing with an aqueous sodium hydroxide solution, followed by water, drying over anhydrous sodium sulfate, and distillation under reduced pressure.[10]

-

Reaction Mixture: The desired molar ratio of DDMA and MMA is dissolved in xylene to a constant total monomer concentration (e.g., 2 mol/L).[10]

-

Initiator Addition: The initiator is added to the reaction mixture (e.g., 1 mmol/L).[10]

-

Reaction Conditions: The polymerization is conducted at a specific temperature depending on the initiator (e.g., 95°C for BPO, 115°C for BPCH) in a 1 L reaction vessel with stirring (e.g., 400 rpm).[10]

-

Sampling and Isolation: Samples are taken from the reactor at various times, and the copolymer is isolated by precipitation in methanol, followed by vacuum drying.[10]

Applications in Research and Development

Dodecyl methacrylate's unique properties make it valuable in various applications:

-

Polymer Synthesis: It is a key monomer for producing acrylic resins used in coatings, plastics, and adhesives.[11] The long dodecyl chain imparts flexibility, hydrophobicity, and a low embrittlement point to the resulting polymers.[6]

-

Lubricant Additives: Polymers containing dodecyl methacrylate can act as viscosity index improvers and pour point depressants in lubricants, ensuring performance over a wide temperature range.[6]

-

Drug Delivery: Methacrylate-based polymers are widely used in oral drug delivery systems as enteric coatings.[12] While specific applications of poly(dodecyl methacrylate) are still emerging, its hydrophobic nature could be leveraged in the formulation of nanoparticles for the controlled release of therapeutic agents.[12] The ability to form polymer nanoparticles makes it a candidate for advanced drug delivery systems that can enhance drug solubility and targeting.[12]

References

- 1. n-Dodecyl methacrylate (CAS 142-90-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 甲基丙烯酸月桂酯 - 甲基丙烯酸十二烷基酯 [sigmaaldrich.com]

- 3. n-Dodecyl methacrylate [webbook.nist.gov]

- 4. 142-90-5 CAS MSDS (Dodecyl Methacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. n-Dodecyl methacrylate [webbook.nist.gov]

- 6. nbinno.com [nbinno.com]

- 7. Dodecyl Methacrylate | 142-90-5 [chemicalbook.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. iosrjournals.org [iosrjournals.org]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

physical properties of lauryl methacrylate monomer

An In-depth Technical Guide to the Physical Properties of Lauryl Methacrylate Monomer

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of Lauryl Methacrylate (LMA) monomer, a crucial component in the synthesis of polymers for various advanced applications, including drug delivery systems, medical devices, and specialty coatings. The data herein is compiled from various technical datasheets and scientific sources to ensure accuracy and relevance for research and development purposes.

Core Physical Properties

Lauryl Methacrylate (CAS No: 142-90-5), also known as dodecyl methacrylate, is the ester of methacrylic acid and lauryl alcohol.[1][2] Commercial grades are often a mixture of C12 (lauryl), C14 (myristyl), and C16 (cetyl) alcohol methacrylates, derived from natural sources.[1][3] This composition can lead to variations in physical properties. LMA is a monofunctional monomer characterized by a long, hydrophobic alkyl chain, which imparts flexibility, water resistance, and adhesion to polymers.[1][3]

General Physical Characteristics

The general physical properties of LMA are summarized in the table below, providing a baseline for handling, storage, and application development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₀O₂ | [1][4][5] |

| Molecular Weight | 254.41 g/mol | [1][5][6] |

| Appearance | Clear, colorless to light yellow liquid | [1][2][7][8] |

| Odor | Ester-like, slightly pungent | [1][7][8] |

| Density | 0.868 g/cm³ at 20°C | [1][7][9] |

| 0.868 g/mL at 25°C | [10][11] | |

| Water Solubility | Insoluble, floats on water | [1][5][6][12] |

Thermal and Optical Properties

Thermal and optical data are critical for processing and quality control. The boiling point is often cited under reduced pressure due to the monomer's tendency to polymerize at elevated temperatures.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 142 °C | at 4 mmHg | [10][11] |

| > 300 °C | at 760 mmHg | [1][7][9] | |

| Melting Point | -7 °C to -23 °C | [1][5][7][13] | |

| Flash Point | 110 °C to 149 °C | Varies with method (open/closed cup) | [1][7][8] |

| Refractive Index | 1.4440 - 1.4470 | at 20°C, 589 nm | [12][14] |

| Polymer Tg | -50 °C to -65 °C | [1][7][15] |

Fluid and Chemical Properties

These properties are essential for understanding the monomer's flow behavior, purity, and stability.

| Property | Value | Source(s) |

| Viscosity | 4.0 - 4.7 mPa·s | at 20-25°C |

| Vapor Pressure | ~0.0012 mmHg | at 25°C (Estimated) |

| Purity (Assay) | ≥ 96-97% | [2][7] |

| Acid Content | ≤ 0.05% (as methacrylic acid) | [7][9] |

| Water Content | ≤ 0.1% | [7][9][12] |

| Stabilizer | Typically 100-500 ppm MEHQ | [7][14] |

Experimental Protocols for Property Determination

Accurate characterization of lauryl methacrylate relies on standardized analytical methods. While specific instrument parameters may vary, the fundamental protocols are outlined below.

Purity and Composition Analysis (Gas Chromatography)

-

Objective: To determine the percentage assay of lauryl methacrylate and quantify the presence of other alkyl methacrylates (e.g., C14, C16) or impurities.

-

Methodology:

-

Sample Preparation: A dilute solution of the LMA monomer is prepared in a high-purity volatile solvent (e.g., acetone, hexane). An internal standard may be added for quantitative accuracy.

-

Injection: A small, precise volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph (GC).

-

Separation: The sample is vaporized in a heated injection port and carried by an inert gas (e.g., helium, nitrogen) through a capillary column. The column's stationary phase separates components based on their boiling points and polarity.

-

Detection: A Flame Ionization Detector (FID) is commonly used, which generates a signal proportional to the amount of organic analyte eluted from the column.

-

Data Analysis: The resulting chromatogram displays peaks corresponding to each component. The area under each peak is integrated, and the percentage composition is calculated by comparing the peak area of LMA to the total area of all peaks, often referenced against the internal standard.

-

Density Measurement

-

Objective: To determine the mass per unit volume of the liquid monomer.

-

Methodology (ASTM D4052):

-

Instrumentation: A digital density meter, which operates based on the oscillation period of a U-shaped tube, is used.

-

Calibration: The instrument is calibrated using dry air and high-purity water at a known temperature (e.g., 20°C).

-

Measurement: The sample is injected into the thermostatted measurement cell, ensuring no air bubbles are present.

-

Reading: The instrument measures the oscillation period of the tube filled with the sample, which is directly related to the sample's density, and displays the result.

-

Refractive Index Measurement

-

Objective: To measure the extent to which light is refracted when passing through the monomer, a key indicator of purity.

-

Methodology (ASTM D1218):

-

Instrumentation: An Abbe refractometer is commonly used. The instrument must be calibrated with a standard of known refractive index.

-

Sample Application: A few drops of the LMA sample are placed on the surface of the prism.

-

Temperature Control: The prism is maintained at a constant temperature (typically 20°C) using a circulating water bath, as refractive index is temperature-dependent.

-

Measurement: The operator adjusts the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. The refractive index is then read directly from the instrument's scale.

-

Viscosity Measurement

-

Objective: To measure the monomer's resistance to flow.

-

Methodology (ASTM D445):

-

Instrumentation: A rotational viscometer or a glass capillary viscometer (e.g., Ubbelohde type) can be used.

-

Temperature Equilibration: The sample is placed in the viscometer, which is then submerged in a constant temperature bath (e.g., 25°C) until thermal equilibrium is reached.

-

Measurement (Rotational): A spindle is rotated at a constant speed within the sample, and the instrument measures the torque required, which is proportional to the viscosity.

-

Measurement (Capillary): The time it takes for a fixed volume of the liquid to flow under gravity through the capillary is measured. The kinematic viscosity is calculated from this flow time and the viscometer's calibration constant.

-

Visualization of Experimental Workflow

The logical flow for the complete physical characterization of an incoming lauryl methacrylate sample is depicted below. This process ensures a systematic and thorough evaluation of the monomer's properties against specifications.

References

- 1. LAURYL METHACRYLATE - Ataman Kimya [atamanchemicals.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. specialchem.com [specialchem.com]

- 4. echemi.com [echemi.com]

- 5. lauryl methacrylate | CAS#:142-90-5 | Chemsrc [chemsrc.com]

- 6. Lauryl Methacrylate | C16H30O2 | CID 8906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jamorin.com [jamorin.com]

- 8. Lauryl methacrylate (LMA) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 9. chemicals.basf.com [chemicals.basf.com]

- 10. 甲基丙烯酸月桂酯 contains 500 ppm MEHQ as inhibitor, 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. chembk.com [chembk.com]

- 12. parchem.com [parchem.com]

- 13. Lauryl methacrylate, 97%, stabilized 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. Lauryl methacrylate, 97%, stabilized 500 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 15. POLY(LAURYL METHACRYLATE) CAS#: 25719-52-2 [m.chemicalbook.com]

The Glass Transition Temperature of Poly(dodecyl methacrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the glass transition temperature (Tg) of poly(dodecyl methacrylate) (PDMA), a crucial parameter influencing its physical properties and applications. The document summarizes key quantitative data, details experimental protocols for Tg determination, and illustrates relevant concepts through diagrams.

Glass Transition Temperature of Poly(dodecyl methacrylate)

The glass transition temperature is a critical thermal property of amorphous and semi-crystalline polymers. It marks the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[1][2][3] This transition is not a sharp melting point but occurs over a range of temperatures.[1] For poly(dodecyl methacrylate), the long dodecyl side chain significantly influences its thermal behavior.

Quantitative Data Summary

The reported glass transition temperature for poly(dodecyl methacrylate) can vary depending on factors such as the molecular weight of the polymer, the method of measurement, and the thermal history of the sample.[4] Below is a summary of reported values found in the literature.

| Glass Transition Temperature (Tg) | Molecular Weight (Approx. Mw) | Measurement Method | Source |

| -65 °C | 250,000 g/mol | Not Specified | [4][5] |

| -65 °C | Not Specified | Not Specified | Scientific Polymer Products Inc.[5] |

Experimental Protocol: Determination of Tg by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to determine the glass transition temperature of polymers.[1][6] The method involves monitoring the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.[1][6]

Materials and Equipment

-

Poly(dodecyl methacrylate) sample (10-20 mg)[6]

-

DSC instrument (e.g., TA Instruments DSC)[6]

-

Aluminum DSC pans and lids[6]

-

Crimper for sealing pans

-

Inert gas supply (e.g., nitrogen)

Procedure

-

Sample Preparation: Accurately weigh 10-20 mg of the poly(dodecyl methacrylate) sample into a standard aluminum DSC pan.[6] Ensure the sample is spread evenly on the bottom of the pan to maximize thermal contact.[6]

-

Encapsulation: Place a lid on the pan and seal it using a crimper.

-

Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.[1]

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, to provide a controlled atmosphere.

-

Set the temperature program. A typical program involves a heating-cooling-heating cycle to erase the thermal history of the sample.

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/minute or 20°C/minute) to a temperature well above the expected Tg.[2]

-

Cooling Scan: Cool the sample at a controlled rate.

-

Second Heating Scan: Heat the sample again at the same controlled rate as the first scan. The Tg is typically determined from this second heating scan.[7]

-

-

-

Data Analysis: The glass transition is identified as a step change in the baseline of the heat flow versus temperature plot.[1] The Tg is typically reported as the midpoint of this transition.[3]

Factors Influencing the Glass Transition Temperature

The glass transition temperature of poly(n-alkyl methacrylates) is significantly influenced by the length of the alkyl side chain. Generally, as the length of the n-alkyl side chain increases, the Tg decreases.[8] This is due to the plasticizing effect of the longer, more flexible side chains, which increases the free volume and allows for easier segmental motion of the polymer backbone at lower temperatures.[8] However, for very long side chains, the Tg may start to increase again due to side-chain crystallization.

Visualizations

Experimental Workflow for Tg Determination by DSC

Caption: Workflow for determining the glass transition temperature using DSC.

Relationship Between Alkyl Side Chain Length and Tg in Poly(n-alkyl methacrylates)dot

digraph "Tg_vs_SideChain" { graph [rankdir="LR", splines=true, overlap=false]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_main" { label="Influence of Side Chain Length on Tg"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

} }

References

- 1. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 2. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 3. thermalsupport.com [thermalsupport.com]

- 4. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 5. Poly(lauryl methacrylate) – scipoly.com [scipoly.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Dodecyl Methacrylate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of dodecyl methacrylate, a common monomer used in polymer synthesis for various applications, including in the biomedical and pharmaceutical fields. Due to the general lack of readily available quantitative solubility data in the public domain, this document focuses on qualitative solubility, theoretical prediction of solubility through Hansen Solubility Parameters, and detailed experimental protocols for determining solubility.

Introduction to Dodecyl Methacrylate

Dodecyl methacrylate, also known as lauryl methacrylate, is an organic compound with the chemical formula C₁₆H₃₀O₂.[1][2] It is the ester of methacrylic acid and dodecanol. As a monomer, it is frequently used in the synthesis of polymers and copolymers. These polymers are valued for their hydrophobicity, flexibility, and low glass transition temperatures, making them suitable for applications such as adhesives, coatings, and as modifiers for plastics and rubbers. In the context of drug development, polymers derived from dodecyl methacrylate can be utilized in drug delivery systems and as excipients in various formulations.

Physicochemical Properties

A summary of the key physicochemical properties of dodecyl methacrylate is presented in Table 1.

Table 1: Physicochemical Properties of Dodecyl Methacrylate

| Property | Value | Reference(s) |

| CAS Number | 142-90-5 | [1][2] |

| Molecular Formula | C₁₆H₃₀O₂ | [1][2] |

| Molecular Weight | 254.41 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Density | 0.868 g/mL at 25 °C | [3] |

| Boiling Point | 142 °C at 4 mmHg | [1] |

| Melting Point | -7 °C | [3] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Water Solubility | Insoluble | [1][2] |

| Refractive Index | n20/D 1.445 | [3] |

Solubility of Dodecyl Methacrylate

The solubility of a substance is a critical parameter in its handling, application, and formulation. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.[4] Dodecyl methacrylate, with its long alkyl chain, is a nonpolar molecule.

Qualitative Solubility

Based on available data, the qualitative solubility of dodecyl methacrylate in a range of common laboratory solvents is summarized in Table 2.

Table 2: Qualitative Solubility of Dodecyl Methacrylate in Common Laboratory Solvents

| Solvent | Solvent Polarity | Solubility Description | Reference(s) |

| Water | Very High | Insoluble | [1][2] |

| Methanol | High | Slightly Soluble | [3] |

| Ethanol | High | Soluble/Miscible | [5] |

| Isopropanol | Medium-High | Expected to be soluble | N/A |

| Acetone | Medium | Soluble/Miscible | [5] |

| Ethyl Acetate | Medium | Expected to be soluble | N/A |

| Tetrahydrofuran (THF) | Medium | Expected to be soluble | N/A |

| Chloroform | Medium-Low | Slightly Soluble | [3] |

| Dichloromethane | Medium-Low | Expected to be soluble | N/A |

| Toluene | Low | Expected to be soluble/miscible | N/A |

| Hexane | Very Low | Expected to be soluble/miscible | N/A |

| Heptane | Very Low | Expected to be soluble/miscible | N/A |

Note: "Expected to be soluble/miscible" is based on the "like dissolves like" principle, as dodecyl methacrylate is a nonpolar compound and would be expected to be soluble in nonpolar and moderately polar organic solvents. Specific experimental data for these solvents were not found in the surveyed literature.

Quantitative Solubility

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for dodecyl methacrylate in the common laboratory solvents listed above. The absence of such data highlights a gap in the publicly available chemical information for this monomer. Researchers requiring precise solubility values for applications such as formulation development or reaction chemistry are encouraged to determine these values experimentally using the protocols outlined in the following section.

Experimental Protocol for Determining Solubility

The most common and reliable method for determining the equilibrium solubility of a liquid in a solvent is the shake-flask method .[6][7][8] This method involves saturating a solvent with the solute and then measuring the concentration of the solute in the saturated solution.

Materials and Equipment

-

Dodecyl methacrylate (solute)

-

Selected laboratory solvents

-

Analytical balance

-

Glass vials or flasks with tight-fitting caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Step-by-Step Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of dodecyl methacrylate to a known volume of the selected solvent in a glass vial. The excess is to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 72 hours.[7] Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved dodecyl methacrylate to separate.

-

To ensure complete separation of the excess solute, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved micro-droplets.

-

Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of dodecyl methacrylate in the same solvent with known concentrations.

-

Analyze the standard solutions using a suitable analytical method (e.g., GC-FID or HPLC) to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of dodecyl methacrylate in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.

-

References

- 1. Lauryl Methacrylate | C16H30O2 | CID 8906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 142-90-5 CAS MSDS (Dodecyl Methacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Dodecyl Methacrylate | 142-90-5 [chemicalbook.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity Profile and Hazards of Dodecyl Methacrylate

This document provides a comprehensive overview of the chemical reactivity, polymerization characteristics, and associated hazards of dodecyl methacrylate (DDMA). The information is intended for professionals in research and development who handle or utilize this monomer in their work.

Core Reactivity Profile

Dodecyl methacrylate, also known as lauryl methacrylate, is an ester of methacrylic acid. Its reactivity is primarily dictated by two functional groups: the carbon-carbon double bond of the methacrylate group and the ester linkage.

1.1 Polymerization

The most significant aspect of DDMA's reactivity is its propensity to undergo free-radical polymerization. The long dodecyl chain imparts flexibility, hydrophobicity, and a low glass transition temperature to the resulting polymers.

-

Homopolymerization: DDMA can be polymerized using various free-radical initiators. The polymerization rate and the molecular weight of the resulting poly(dodecyl methacrylate) are influenced by factors such as initiator concentration, temperature, and the presence of chain transfer agents.[1][2] Bulk polymerization of DDMA can lead to the formation of a crosslinked polymer, particularly at lower temperatures, which is likely related to chain transfer reactions involving the alkyl group of the ester.[2]

-

Copolymerization: DDMA is frequently copolymerized with other vinyl monomers to tailor the properties of the final polymer. For instance, it is copolymerized with styrene for applications as viscosity index improvers and pour point depressants in lubricating oils.[3] Studies on the copolymerization of DDMA with methyl methacrylate (MMA) have shown that the overall polymerization rate is higher for DDMA than for MMA.[1]

-

Reaction Kinetics: The kinetics of DDMA polymerization can be influenced by the type of initiator used. Bifunctional initiators, which decompose sequentially, can achieve higher polymerization rates while maintaining high polymer molecular weights compared to conventional monofunctional initiators.[1][3] Nanoconfinement has also been shown to affect polymerization kinetics; the reaction rate of DDMA is higher in nanopores than in bulk, which is attributed to interactions with the pore surface.[4][5] However, nanoconfinement can also suppress chain transfer to the polymer, preventing the formation of crosslinked products that are observed in bulk polymerization.[6]

1.2 Ester Group Reactivity

As an ester, dodecyl methacrylate can undergo hydrolysis under acidic or basic conditions to yield dodecanol and methacrylic acid. It also reacts with strong oxidizing acids, which can be vigorous and exothermic.[7][8] Interaction with caustic solutions also generates heat.[7][8]

1.3 Other Reactions

-

Incompatible Materials: DDMA is incompatible with strong oxidizing agents and reducing agents, which may initiate polymerization.[7][9] It also reacts with alkali metals and hydrides to generate flammable hydrogen gas.[7][8]

-

Thermal Decomposition: When heated to decomposition, it can emit acrid smoke and fumes, including carbon monoxide and carbon dioxide.[9][10]

Hazard Profile

Dodecyl methacrylate presents several health, physical, and environmental hazards that necessitate careful handling and storage.

2.1 Health Hazards

-

Skin and Eye Irritation: Direct contact with liquid DDMA causes skin and eye irritation.[8][11][12] Prolonged skin contact can lead to moderate irritation.[11]

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[11][13][14]

-

Sensitization: Methacrylates are known skin sensitizers, and DDMA is no exception.[15][16] Products containing this ingredient should include directions to avoid skin contact.[15][16]

-

Systemic Effects: Animal studies involving inhalation have shown temporary reductions in blood pressure, increased respiratory rate, and decreased heart rate.[8][12]

2.2 Physical and Reactivity Hazards

-

Flammability: Dodecyl methacrylate is a combustible liquid with a high flash point.[17]

-

Hazardous Polymerization: The most significant physical hazard is its tendency to undergo uncontrolled polymerization. This reaction can be initiated by heat, oxidizing agents, or reducing agents.[7][8] If polymerization occurs in a sealed container, the rapid release of energy can lead to a pressure buildup and explosive rupture.[8][12][17]

2.3 Environmental Hazards

-

Aquatic Toxicity: Dodecyl methacrylate is classified as very toxic to aquatic life with long-lasting effects.[11][13] It should not be allowed to enter drains or waterways.[13][18]

Data Tables

Table 1: Physical and Chemical Properties of Dodecyl Methacrylate

| Property | Value | Source(s) |

| CAS Number | 142-90-5 | [8][19] |

| Molecular Formula | C₁₆H₃₀O₂ | [8][20] |

| Molecular Weight | 254.41 g/mol | [8][20][21] |

| Appearance | Clear, colorless to pale yellow liquid | [20] |

| Melting Point | -7 °C | [8] |

| Boiling Point | 142 °C at 4 mmHg | [8] |

| Density | 0.868 g/mL at 25 °C | [8] |

| Flash Point | >230 °F (>110 °C) | [8][17] |

| Vapor Pressure | 0.06 Pa at 20 °C | [8] |

| Water Solubility | Insoluble | [8][15] |

| log Kow (LogP) | 6.45 - 6.68 | [8][15] |

Table 2: GHS Hazard Classification

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | [11] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [11] |

| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation | [11] |

| Hazardous to the aquatic environment, acute | GHS09 | Warning | H400: Very toxic to aquatic life | [11] |

| Hazardous to the aquatic environment, chronic | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects | [11] |

Table 3: Copolymerization Reactivity Ratios

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | System Conditions | Source(s) |

| Styrene | Dodecyl Methacrylate | 0.52 | 0.42 | Toluene solution, 60 °C, AIBN initiator | [22] |

Experimental Protocols

4.1 Protocol: Free-Radical Copolymerization of Dodecyl Methacrylate and Styrene

This protocol is based on methodologies described for the solution polymerization of these monomers.[3][22]

Objective: To synthesize a copolymer of dodecyl methacrylate (DDMA) and styrene (Sty) and determine the initial polymerization rate.

Materials:

-

Dodecyl methacrylate (DDMA), inhibitor removed

-

Styrene (Sty), inhibitor removed

-

Toluene, polymerization grade

-

2,2'-Azobis(isobutyronitrile) (AIBN), initiator

-

Methanol, for precipitation

-

Nitrogen gas, high purity

Equipment:

-

Double-jacketed glass reactor (100-250 mL)

-

Thermostated water bath

-

Mechanical or magnetic stirrer

-

Nitrogen inlet and outlet

-

Condenser

-

Sampling apparatus (e.g., syringe)

-

Dilatometer (for rate measurement) or vacuum oven (for gravimetric analysis)

Procedure:

-

Monomer Purification: Remove the inhibitor (e.g., MEHQ) from DDMA and styrene by passing them through a column of activated alumina or by washing with an alkaline solution followed by distillation.

-

Reactor Setup: Assemble the double-jacketed glass reactor with a stirrer, condenser, and nitrogen inlet/outlet. Connect the jacket to the thermostated bath set to the desired reaction temperature (e.g., 60 °C).[22]

-

Reaction Mixture Preparation: Prepare the desired monomer feed mixture in toluene. For example, a total monomer concentration of 2 mol/L.[22] Add the calculated amount of AIBN initiator (e.g., 2 x 10⁻² mol/L).[22]

-

Polymerization: Transfer the reaction mixture to the reactor. Purge the system with nitrogen for 15-30 minutes to remove oxygen, which inhibits free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

-

Reaction Monitoring: Start the stirrer and begin heating. Monitor the reaction progress. For kinetic studies, this can be done dilatometrically.[22] Alternatively, for determining conversion at specific time points, withdraw samples at intervals.

-

Polymer Isolation: To isolate the polymer from a withdrawn sample, pour the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring. The copolymer will precipitate.

-

Purification and Drying: Filter the precipitated polymer. To purify, redissolve the polymer in a small amount of toluene and reprecipitate it in methanol. Repeat this process twice. Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.[22]

-

Analysis: Determine the conversion gravimetrically. The copolymer composition can be determined using techniques like ¹H NMR spectroscopy.[22]

4.2 Protocol: Determination of Copolymer Composition by ¹H NMR

Objective: To determine the molar fraction of each monomer unit in the synthesized copolymer.

Procedure:

-

Dissolve a small, accurately weighed amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum of the solution.

-

Identify the characteristic peaks for each monomer unit. For a Sty-DDMA copolymer, characteristic signals would include the aromatic protons of the styrene units (typically ~6.5-7.5 ppm) and the -OCH₂- protons of the dodecyl ester group in the DDMA units (typically ~3.8-4.1 ppm).[22]

-

Integrate the area under these characteristic peaks.

-

Calculate the molar ratio of the monomer units in the copolymer based on the integration values and the number of protons corresponding to each signal.

Visualizations

5.1 Signaling Pathways and Logical Relationships

Caption: General mechanism of free-radical polymerization.

Caption: Reactivity and polymerization triggers for DDMA.

Caption: Workflow for DDMA copolymerization and analysis.

References

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. researchgate.net [researchgate.net]

- 3. aidic.it [aidic.it]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Dodecyl Methacrylate Polymerization under Nanoconfinement: Reactivity and Resulting Properties | NIST [nist.gov]

- 7. DODECYL METHACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Dodecyl Methacrylate | 142-90-5 [chemicalbook.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. echemi.com [echemi.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Dodecyl Methacrylate | 142-90-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. Lauryl Methacrylate | C16H30O2 | CID 8906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ewg.org [ewg.org]

- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 18. angenechemical.com [angenechemical.com]

- 19. n-Dodecyl methacrylate [webbook.nist.gov]

- 20. nbinno.com [nbinno.com]

- 21. Dodecyl Methacrylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 22. hrcak.srce.hr [hrcak.srce.hr]

Health and Safety Guidelines for Dodecyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for dodecyl methacrylate (CAS No. 142-90-5), also known as lauryl methacrylate. The information is compiled and synthesized from regulatory dossiers, safety data sheets, and scientific literature to provide a comprehensive resource for laboratory and research applications.

Hazard Identification and Classification

Dodecyl methacrylate is classified as a hazardous substance with the following primary concerns:

-

Skin, Eye, and Respiratory Irritation: Direct contact can cause skin and serious eye irritation.[1][2] Vapors or mists may lead to respiratory tract irritation.[1][2]

-

Skin Sensitization: Dodecyl methacrylate is a known skin sensitizer, meaning that repeated exposure may lead to an allergic skin reaction (contact dermatitis).[3] While considered to have a weak to moderate sensitizing potential, caution is warranted.[4]

-

Aquatic Toxicity: The substance is very toxic to aquatic life, with long-lasting effects.[1]

-

Polymerization: Dodecyl methacrylate can undergo hazardous polymerization when exposed to heat, oxidizing agents, or reducing agents.[5] This reaction can be exothermic and may lead to a rapid release of energy.

The harmonized classification and labelling (CLP) for dodecyl methacrylate includes warnings for skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), and being very toxic to aquatic life with long-lasting effects (H410).[6]

Toxicological Data

The following tables summarize the available quantitative toxicological data for dodecyl methacrylate. Much of the data is derived from studies conducted according to OECD guidelines as reported in the ECHA registration dossier.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Guideline | Source |

| LD₅₀ | Rat | Oral | > 5,570 mg/kg bw | OECD 401 (analogue) | [7] |

| LD₅₀ | Rat | Dermal | > 2,000 mg/kg bw | OECD 402 | [8] |

| LDLo | Dog | Intravenous | 1240 µL/kg | - | [1] |

Table 2: Irritation and Sensitization

| Endpoint | Species | Result | Guideline | Source |

| Skin Irritation | Rabbit | Irritating | OECD 404 | [1] |

| Eye Irritation | Rabbit | Causes serious eye irritation | OECD 405 | [1][9] |

| Skin Sensitization | Mouse | Not sensitizing (in LLNA test) | OECD 429 | [10] |

Note on Skin Sensitization: While the Local Lymph Node Assay (LLNA) result was negative, dodecyl methacrylate is still widely considered a sensitizer.[3][10] The broader family of methacrylates is known for its sensitizing potential, and products containing them are often recommended to carry warnings to avoid skin contact.[11]

Table 3: Ecotoxicological Data

| Endpoint | Species | Value | Duration | Guideline | Source |

| LC₅₀ | Pimephales promelas (Fathead minnow) | 71 - 122 mg/L (QSAR) | 96 hours | OECD 203 | [12] |

| EC₅₀ | Daphnia magna (Water flea) | > 1000 mg/L | 48 hours | OECD 202 | - |

| EC₅₀ | Pseudokirchneriella subcapitata (Green algae) | > 1000 mg/L | 72 hours | OECD 201 | [13] |

Note on Ecotoxicity: Some data, particularly for fish, is based on Quantitative Structure-Activity Relationship (QSAR) models as experimental vertebrate studies are sometimes waived to reduce animal testing.[12][14]

Occupational Exposure Limits

As of the date of this guide, specific occupational exposure limits (OELs) such as a Threshold Limit Value (TLV) from ACGIH, a Permissible Exposure Limit (PEL) from OSHA, or a Recommended Exposure Limit (REL) from NIOSH have not been established for dodecyl methacrylate. For comparison, the OSHA PEL and NIOSH REL for the related compound, methyl methacrylate, are both 100 ppm (410 mg/m³) as an 8-hour time-weighted average (TWA).[15][16][17] Given the irritating and sensitizing properties of dodecyl methacrylate, exposure should be kept to the lowest reasonably practicable level.

Safe Handling and Personal Protective Equipment (PPE)

Engineering Controls

-

Ventilation: All handling of dodecyl methacrylate that may generate vapors or mists should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Closed Systems: Where feasible, use a closed system for transfers and reactions to minimize the release of the substance.[1]

-

Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be performed to determine the appropriate PPE for a specific task. The following provides general guidance:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards (e.g., EN 166 or NIOSH).[2]

-

Hand Protection: Wear impervious gloves that have been tested and approved under appropriate standards. Due to the potential for skin sensitization, glove selection is critical. Nitrile gloves may offer short-term protection against splashes, but for prolonged or direct contact, more resistant materials should be considered. Always inspect gloves prior to use and change them immediately if contamination occurs.[11]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact. For tasks with a higher risk of splashing, chemical-resistant aprons or coveralls may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Storage and Disposal

-

Storage: Store dodecyl methacrylate in a tightly closed container in a cool, dark, and well-ventilated place.[1] It should be stored away from incompatible materials such as oxidizing agents, reducing agents, acids, and bases, which can initiate hazardous polymerization.[1][5]

-

Disposal: Dispose of waste dodecyl methacrylate and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[2]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[1]

-

Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

For any spill, the first step is to assess the situation and ensure the safety of all personnel. Evacuate the area if necessary.

-

Small Spills: For small spills, wear appropriate PPE, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite), and collect it into a suitable, labeled container for hazardous waste disposal.

-

Large Spills: For large spills, evacuate the area and contact your institution's emergency response team. Prevent the spill from entering drains or waterways.

Experimental Protocols

The toxicological data presented in this guide are typically generated using standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the methodologies for key experiments.

Acute Dermal Toxicity (OECD 402)

This test provides information on health hazards from short-term dermal exposure.

-

Test Animals: Typically, young adult rats are used.

-

Procedure: A single dose of the test substance is applied uniformly over a shaved area of the skin (at least 10% of the body surface). The area is covered with a porous gauze and semi-occlusive dressing for a 24-hour exposure period.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The LD₅₀ (the dose estimated to be lethal to 50% of the test animals) is determined. A limit test at 2000 mg/kg body weight is often performed.[3][18][19][20]

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause reversible or irreversible skin inflammation.

-

Test Animals: The albino rabbit is the preferred species.

-

Procedure: A small amount (0.5 mL for liquids) of the test substance is applied to a shaved patch of skin and covered with a gauze patch for a 4-hour exposure period. An untreated area serves as a control.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations may continue for up to 14 days to assess reversibility.

-

Endpoint: The responses are scored, and the substance is classified based on the severity and reversibility of the skin reactions.[2][7][9][11]

Skin Sensitization - Local Lymph Node Assay (LLNA: BrdU-ELISA, OECD 442B)

This test is a non-radioactive method for identifying potential skin sensitizers.

-

Test Animals: Mice are used for this assay.

-

Procedure: The test substance is applied to the dorsal surface of each ear for three consecutive days. A positive control and a vehicle control group are also used.

-

Mechanism: Sensitizers induce the proliferation of lymphocytes in the lymph nodes draining the application site. This proliferation is measured by the incorporation of 5-bromo-2-deoxyuridine (BrdU) into the DNA of the lymphocytes.

-

Endpoint: After the exposure period, the auricular lymph nodes are excised, and the BrdU content is measured via an ELISA method. The results are expressed as a Stimulation Index (SI). An SI above a certain threshold (e.g., ≥1.6) indicates that the substance is a potential skin sensitizer.[21][22][23]

Aquatic Toxicity (OECD 201, 202, 203)

These tests evaluate the acute toxicity of a substance to representative aquatic organisms.

-

OECD 203 (Fish, Acute Toxicity Test): Fish (e.g., Zebra fish or Rainbow trout) are exposed to various concentrations of the test substance in water for 96 hours. Mortality is recorded at 24, 48, 72, and 96 hours. The primary endpoint is the LC₅₀ (the concentration that is lethal to 50% of the fish).[1][4][24][25][26]

-

OECD 202 (Daphnia sp. Acute Immobilisation Test): Young daphnids (water fleas) are exposed to the test substance for 48 hours. The endpoint is immobilization, and the EC₅₀ (the concentration that immobilizes 50% of the daphnids) is calculated.[8][10][13][27]

-

OECD 201 (Alga, Growth Inhibition Test): Cultures of freshwater algae are exposed to the test substance for 72 hours. The inhibition of growth (biomass and growth rate) is measured. The endpoint is the EC₅₀ (the concentration that causes a 50% reduction in growth or growth rate).

Visualized Workflows

The following diagrams illustrate standardized workflows for risk assessment and emergency spill response when working with dodecyl methacrylate.

Caption: A stepwise workflow for conducting a chemical risk assessment for dodecyl methacrylate.

Caption: Emergency response workflow for a chemical spill of dodecyl methacrylate.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. angenechemical.com [angenechemical.com]

- 3. n-Dodecyl methacrylate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Sensitization | Explore Safe Handling — Methacrylate Producers Association, Inc. [mpausa.org]

- 5. DODECYL METHACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. ECHA CHEM [chem.echa.europa.eu]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. Registration Dossier - ECHA [echa.europa.eu]

- 9. Registration Dossier - ECHA [echa.europa.eu]

- 10. Registration Dossier - ECHA [echa.europa.eu]

- 11. cir-safety.org [cir-safety.org]

- 12. Registration Dossier - ECHA [echa.europa.eu]

- 13. Registration Dossier - ECHA [echa.europa.eu]

- 14. Registration Dossier - ECHA [echa.europa.eu]

- 15. METHYL METHACRYLATE | Occupational Safety and Health Administration [osha.gov]

- 16. restoredcdc.org [restoredcdc.org]

- 17. Methyl methacrylate - IDLH | NIOSH | CDC [cdc.gov]

- 18. Registration Dossier - ECHA [echa.europa.eu]

- 19. Registration Dossier - ECHA [echa.europa.eu]

- 20. Registration Dossier - ECHA [echa.europa.eu]

- 21. Registration Dossier - ECHA [echa.europa.eu]

- 22. Registration Dossier - ECHA [echa.europa.eu]

- 23. n-Dodecyl methacrylate [webbook.nist.gov]

- 24. Registration Dossier - ECHA [echa.europa.eu]

- 25. Registration Dossier - ECHA [echa.europa.eu]

- 26. Methyl methacrylate and respiratory sensitization: A Critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. gjchemical.com [gjchemical.com]

A Comprehensive Technical Guide to the Proper Storage and Handling of Dodecyl Methacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Dodecyl methacrylate (DDMA), also known as lauryl methacrylate (LMA), is a valuable monomer in the synthesis of polymers with applications ranging from oil additives to materials used in drug delivery systems. Its proper storage and handling are paramount to ensure its stability, prevent hazardous polymerization, and maintain its purity for reproducible experimental outcomes. This in-depth guide provides the essential technical information for the safe and effective use of dodecyl methacrylate in a research and development setting.

Physical and Chemical Properties

Understanding the fundamental properties of dodecyl methacrylate is the first step toward its proper handling. The following table summarizes its key physical and chemical data.

| Property | Value | References |

| Molecular Formula | C16H30O2 | [1][2] |

| Molecular Weight | 254.41 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [1][3][4] |

| Melting Point | -7 °C | [1][5] |

| Boiling Point | 142 °C at 4 mmHg | [1][5] |

| Density | 0.868 g/mL at 25 °C | [1][5] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Refractive Index | n20/D 1.445 | [1][5] |

| Water Solubility | Insoluble | [1][2] |

| Vapor Pressure | 0.06 Pa at 20 °C | [1] |

Storage and Stability

Dodecyl methacrylate is susceptible to spontaneous polymerization, which can be initiated by heat, light, or contaminants.[6][7] Therefore, strict adherence to proper storage conditions is critical.

| Storage Parameter | Recommendation | Rationale | References |

| Temperature | Store below 35 °C (95 °F). Refrigeration at 2-8°C is also recommended. | To minimize the risk of spontaneous polymerization.[6][8][9] | [1][6][8][9] |

| Atmosphere | Store under air, never under inert gases. | The presence of oxygen is required for the chemical stabilizer to function effectively.[8][9] | [8][9] |

| Inhibitor | Must contain a stabilizer, typically hydroquinone monomethyl ether (MEHQ). | To prevent premature polymerization.[3][10] | [3][10] |

| Light Exposure | Store in the dark or in opaque containers. | UV light can initiate polymerization.[11] | [11] |

| Container Material | Stainless steel or aluminum are preferred. Carbon steel is acceptable but may cause discoloration due to rust formation. | To prevent contamination and potential initiation of polymerization. Iron(III) ions can act as a weak polymerization initiator.[8][9] | [8][9] |

| Storage Duration | Should not be stored for longer than one year. Shorter storage times (e.g., six months for polyfunctional methacrylates) are recommended. | To ensure the effectiveness of the inhibitor and the quality of the monomer.[11] | [11] |